2-Benzyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
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Overview
Description
2-Benzyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzyl group attached to the second position of the dihydropyrimidine ring, with a keto group at the sixth position and a carboxylic acid group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and typically requires heating to facilitate the formation of the dihydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction to increase yield and purity. This can include the use of more efficient catalysts, such as Lewis acids, and the implementation of continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The benzyl group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: It can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can reduce uric acid levels in the body, making it useful for treating hyperuricemia-related conditions.
Comparison with Similar Compounds
Similar Compounds
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds share a similar core structure but differ in the substituents attached to the dihydropyrimidine ring.
2-(4-Alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These derivatives have shown potent xanthine oxidase inhibitory activity and are structurally related to 2-Benzyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzyl group at the second position and the carboxylic acid group at the fourth position can enhance its binding affinity to certain enzymes and receptors, making it a valuable compound for research and development.
Properties
CAS No. |
896939-16-5 |
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Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-benzyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11-7-9(12(16)17)13-10(14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,17)(H,13,14,15) |
InChI Key |
ITQOLQHEPHAYSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
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